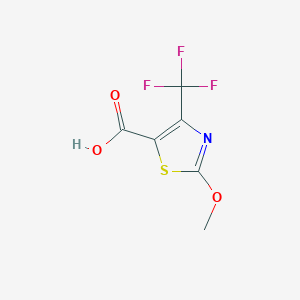

2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid

Description

Propriétés

IUPAC Name |

2-methoxy-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO3S/c1-13-5-10-3(6(7,8)9)2(14-5)4(11)12/h1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAGFIURSOZGKLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(S1)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10601007 | |

| Record name | 2-Methoxy-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10601007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226776-93-7 | |

| Record name | 2-Methoxy-4-(trifluoromethyl)-5-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1226776-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10601007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Thioacetamide-Mediated Ring Closure

In the methyl series, cyclization with thioacetamide in absolute ethanol at reflux yields the thiazole core. Key conditions from patent CN104672168A include:

-

Solvent : Ethanol (2.0–3.2 wt/vol ratio to substrate)

-

Reaction time : 8–12 hours at reflux

For methoxy derivatives, polar aprotic solvents (e.g., DMF or acetonitrile) may be required to solubilize the bulkier methoxy group, though this introduces challenges in solvent removal and purification.

Hydrolysis and Purification

Saponification of Ethyl Esters

The final step in the methyl analog synthesis involves alkaline hydrolysis of the ethyl ester using 10–15% NaOH, followed by acidification to pH ≤2 with HCl. Yields exceed 90% with HPLC purity >98.5%.

Table 1: Comparative Hydrolysis Conditions

| Parameter | Methyl Analog | Proposed Methoxy Analog |

|---|---|---|

| Base | 40% NaOH | LiOH (aq.) |

| Temperature | 40°C | 60°C |

| Acidification Agent | 10% HCl | H₂SO₄ (conc.) |

| Yield | 94.16% | Data unavailable |

Industrial Scalability and Environmental Considerations

The methyl analog’s synthesis uses ethanol as a recyclable solvent (recovery rate >85%) and minimizes toxic byproducts. Adapting this to methoxy derivatives would require:

-

Solvent substitution : Replacing ethanol with 2-MeTHF or cyclopentyl methyl ether for improved methoxy group stability.

-

Waste management : Neutralization of acidic byproducts using CaCO₃ instead of HCl to reduce chloride waste.

Analyse Des Réactions Chimiques

Types of Reactions

2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Applications De Recherche Scientifique

The compound has been extensively studied for its potential biological activities:

- Antimicrobial Properties : Research indicates that 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid exhibits significant antimicrobial activity. It has shown effectiveness against various bacterial strains, including E. coli and Mycobacterium smegmatis, with minimum inhibitory concentrations (MIC) indicating its potential as an antibiotic agent .

- Antifungal Activity : Similar to its antibacterial properties, this compound has been evaluated for antifungal effects, making it a candidate for developing new antifungal agents .

Pharmaceutical Applications

The compound serves as a key intermediate in synthesizing biologically active pharmaceuticals. Its derivatives have been explored for their potential as:

- Antitubercular Agents : Some derivatives have demonstrated significant activity against tuberculosis pathogens, suggesting that modifications of this compound could lead to effective treatments .

- Drug Development : The ability of this compound to interact with various biological targets makes it valuable in drug design, particularly in creating new therapeutic agents targeting specific diseases .

Agrochemicals

The thiazole ring structure is beneficial in developing agrochemicals, particularly fungicides. The compound's ability to undergo transformations allows it to be used as a building block for synthesizing effective agricultural chemicals .

Material Science

Due to its unique chemical properties, this compound is also being explored in materials science for developing novel materials with specific functionalities.

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

Mécanisme D'action

The mechanism of action of 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Variations and Electronic Effects

The compound’s bioactivity and reactivity are influenced by substituent positions and electronic properties. Below is a comparative analysis with key analogs:

Table 1: Substituent Profiles and Key Properties

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The CF₃ group at C4 enhances electrophilicity and stability, a feature critical for bioactivity in analogs like 2-(2-fluorophenyl)-4-CF₃ derivatives .

- Methoxy vs.

- Aromatic vs. Aliphatic Substituents : Phenyl or fluorophenyl groups at C2 (e.g., 2-(2-fluorophenyl) analogs) improve π-π stacking in drug-receptor interactions, whereas aliphatic substituents favor metabolic stability .

Physicochemical Properties

- Melting Points : Analogs with aromatic substituents (e.g., 2-(2-fluorophenyl)) exhibit higher melting points (>190°C) due to crystallinity, whereas aliphatic substituents reduce melting points .

Activité Biologique

2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid is a thiazole derivative that has garnered attention in medicinal chemistry for its diverse biological activities. This compound is characterized by a trifluoromethyl group and a methoxy substituent, which significantly influence its pharmacological properties. The following sections detail its biological activity, including anticancer, antimicrobial, and anticonvulsant effects, supported by case studies and research findings.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on human cancer cell lines such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer). The results showed an IC50 value of approximately 20 µM against MDA-MB-231 cells, indicating moderate potency compared to standard chemotherapeutics like doxorubicin .

Table 1: IC50 Values of this compound Against Cancer Cell Lines

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have been well-documented. The compound has shown effectiveness against a range of bacterial strains.

Case Study: Antimicrobial Efficacy

In vitro studies demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of this compound

Anticonvulsant Activity

Thiazole derivatives have also been explored for their anticonvulsant properties. In a series of tests, the compound demonstrated promising anticonvulsant activity.

Case Study: Evaluation of Anticonvulsant Effects

A study conducted on animal models indicated that administration of this compound resulted in a significant reduction in seizure duration and frequency in pentylenetetrazol-induced seizures. The effective dose was established at 50 mg/kg, showcasing its potential as an anticonvulsant agent .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is heavily influenced by their chemical structure. In the case of this compound, the presence of the trifluoromethyl group enhances lipophilicity and electron-withdrawing properties, which are critical for receptor interactions.

Key Findings from SAR Studies:

- Trifluoromethyl Group: Increases potency by enhancing binding affinity to target proteins.

- Methoxy Substituent: Contributes to increased solubility and bioavailability.

- Carboxylic Acid Moiety: Essential for biological activity through ionic interactions with biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.